molecular formula C8H8N2O3 B554888 Nicotinuric acid CAS No. 583-08-4

Nicotinuric acid

Cat. No.: B554888
CAS No.: 583-08-4
M. Wt: 180.16 g/mol
InChI Key: ZBSGKPYXQINNGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicotinuric acid, also known as nicotinylglycine, is an organic compound that serves as a major catabolic product of nicotinic acid (vitamin B3). It is an acyl glycine and is produced through the conjugation of nicotinic acid with glycine. This compound is significant in the biotransformation of nicotinic acid in the liver and is often used as an index for assessing this process .

Mechanism of Action

Target of Action

Nicotinuric acid is a major metabolite of nicotinic acid, also known as niacin or vitamin B3 . The primary targets of nicotinic acid are adipocytes, where it regulates the formation and release of adipokines .

Mode of Action

Nicotinic acid acts via the G protein–coupled receptor (GPR109A), which inhibits the formation of intracellular cyclic adenosine monophosphate and down-regulates lipolysis and the production of free fatty acids . This compound is produced through the action of glycine N-acyltransferase .

Biochemical Pathways

Nicotinic acid is metabolized via two pathways. In the first pathway, it is conjugated with glycine to form this compound . The second pathway involves a number of oxidation-reduction reactions that produce nicotinamide and ultimately pyrimidine metabolites .

Pharmacokinetics

The pharmacokinetics of this compound appear to be linear, at least up to a dose of 15 mg/kg . With increasing doses of nicotinic acid, the ratio for this compound to unchanged drug excreted in urine decreases markedly, while the renal clearance of nicotinic acid remains constant . The mean plasma terminal half-life for this compound is 1.3 hours .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, such as omeprazole, may interact with this compound, potentially affecting its metabolism . Furthermore, the efficacy and stability of this compound may be affected by factors such as the individual’s overall health status, diet, and lifestyle.

Biochemical Analysis

Biochemical Properties

Nicotinuric acid plays a significant role in biochemical reactions, particularly in the metabolism of nicotinic acid. It is produced through the conjugation of nicotinic acid with glycine, a reaction catalyzed by the enzyme glycine-N-acyltransferase. This compound interacts with various biomolecules, including enzymes and proteins involved in nicotinic acid metabolism. For instance, it is a product of the enzymatic activity of nicotinamidase and nicotinate N-methyltransferase. These interactions are crucial for the regulation of nicotinic acid levels in the body and the maintenance of metabolic homeostasis .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been linked to the regulation of lipid metabolism and glucose homeostasis. It can modulate the expression of genes involved in these pathways, thereby influencing cellular functions such as lipid synthesis, fatty acid oxidation, and glucose uptake. Additionally, this compound has been associated with anti-inflammatory effects, which can impact cell signaling pathways related to inflammation and immune response .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. It binds to specific receptors and enzymes, modulating their activity. For example, this compound can inhibit the activity of certain enzymes involved in lipid metabolism, leading to changes in lipid levels and composition. It can also activate signaling pathways that regulate gene expression, resulting in alterations in cellular functions. These molecular interactions are essential for the physiological effects of this compound and its role in maintaining metabolic balance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods. Long-term exposure to this compound has been observed to have sustained effects on cellular functions, including the regulation of lipid and glucose metabolism. These effects are consistent with its role in metabolic homeostasis and its potential as a biomarker for metabolic syndrome .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on lipid and glucose metabolism, improving metabolic parameters such as lipid levels and insulin sensitivity. At high doses, this compound can have toxic effects, including liver damage and alterations in metabolic pathways. These dosage-dependent effects highlight the importance of careful dosage regulation in therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of nicotinic acid and nicotinamide. It is produced through the conjugation of nicotinic acid with glycine, a reaction catalyzed by glycine-N-acyltransferase. This compound can also be further metabolized to other compounds, such as trigonelline and 3-succinoylpyridine, through the action of enzymes like nicotinamidase and nicotinate N-methyltransferase. These metabolic pathways are essential for the regulation of nicotinic acid levels and the maintenance of metabolic homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can be taken up by cells via active transport mechanisms and distributed to various tissues, including the liver, kidneys, and adipose tissue. The localization and accumulation of this compound in these tissues are crucial for its physiological effects and its role in metabolic regulation .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in nicotinic acid metabolism. This compound can also be targeted to specific cellular compartments, such as the mitochondria, through post-translational modifications and targeting signals. These subcellular localizations are critical for the regulation of nicotinic acid levels and the maintenance of metabolic homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotinuric acid can be synthesized through the conjugation of nicotinic acid with glycine. This reaction typically involves the use of coenzyme A (CoA) to form nicotinyl-CoA, which then interacts with glycine to produce this compound . The reaction conditions generally include an aqueous medium and a suitable catalyst to facilitate the conjugation process.

Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of nicotinic acid followed by its conjugation with glycine. The process is optimized to ensure high yield and purity of the final product. High-performance liquid chromatography (HPLC) is often used to monitor the reaction and ensure the quality of the produced this compound .

Chemical Reactions Analysis

Types of Reactions: Nicotinuric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can occur at the pyridine ring or the carboxyl group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nicotinic acid derivatives, while substitution reactions can produce various substituted this compound compounds .

Scientific Research Applications

Nicotinuric acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Nicotinic Acid: The precursor of nicotinuric acid, involved in similar metabolic pathways.

    Nicotinamide: Another derivative of nicotinic acid, involved in the formation of NAD and NADP.

    Nicotinamide Riboside: A precursor of NAD, with similar biological functions.

Uniqueness: this compound is unique in its role as a major catabolic product of nicotinic acid and its use as an index for assessing the biotransformation of nicotinic acid in the liver. Its specific metabolic pathways and potential therapeutic effects distinguish it from other similar compounds .

Properties

IUPAC Name

2-(pyridine-3-carbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-7(12)5-10-8(13)6-2-1-3-9-4-6/h1-4H,5H2,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSGKPYXQINNGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50207022
Record name Nicotinuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nicotinuric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003269
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

583-08-4
Record name Nicotinuric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=583-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicotinuric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinuric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71273
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nicotinuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(pyridin-3-ylcarbonyl)glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.635
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICOTINURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77V5315PIU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nicotinuric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003269
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicotinuric acid
Reactant of Route 2
Reactant of Route 2
Nicotinuric acid
Reactant of Route 3
Reactant of Route 3
Nicotinuric acid
Reactant of Route 4
Reactant of Route 4
Nicotinuric acid
Reactant of Route 5
Reactant of Route 5
Nicotinuric acid
Reactant of Route 6
Reactant of Route 6
Nicotinuric acid
Customer
Q & A

Q1: What is nicotinuric acid and how is it formed?

A1: this compound is a glycine conjugate of nicotinic acid, formed through a detoxification pathway in the liver. After nicotinic acid is administered, it is metabolized in the liver, and conjugation with glycine leads to the formation of this compound. []

Q2: How does the rate of nicotinic acid administration impact this compound levels?

A2: A higher rate of nicotinic acid administration leads to increased Cmax and AUC0-t for both nicotinic acid and this compound in plasma. This suggests that the metabolic pathway may be saturable at higher doses. []

Q3: Is there a difference in the metabolic fate of excess nicotinic acid compared to nicotinamide?

A3: Yes, when large doses of nicotinic acid are administered to rats, this compound becomes the major urinary metabolite. Conversely, when rats receive large doses of nicotinamide, N1-methylnicotinamide is the primary metabolite. Interestingly, co-administration of large doses of both compounds doesn't seem to interfere with their respective metabolic pathways, suggesting independent metabolism. []

Q4: Does the formulation of nicotinic acid impact its bioavailability and the formation of this compound?

A4: Yes, sustained-release formulations of nicotinic acid show lower bioavailability compared to immediate-release forms. Consequently, the ratio of this compound to nicotinic acid is higher in both serum and urine when slow-release formulations are used. This difference arises from the sustained release mechanism, leading to prolonged hepatic exposure and increased metabolism to this compound. [, ]

Q5: How do nicotinic acid and nicotinamide differ in their metabolism within different rodent species?

A5: While this compound is a major metabolite of nicotinic acid in rats, it's not detected in the urine of mice, guinea pigs, or hamsters even after administration of nicotinic acid. Interestingly, when guinea pigs and hamsters are challenged with pharmacological doses of nicotinamide, they excrete significant amounts of this compound, highlighting interspecies differences in niacin metabolism. []

Q6: What analytical methods are commonly employed to measure this compound levels?

A6: Several methods have been developed for the quantification of this compound, primarily using high-performance liquid chromatography (HPLC) coupled with various detection techniques:

  • Reversed-phase HPLC with UV detection: This method offers simultaneous determination of nicotinic acid and this compound in plasma and urine. [, , , , ]
  • HPLC coupled with tandem mass spectrometry (LC-MS/MS): This technique provides high sensitivity and specificity for measuring nicotinic acid and its metabolites, including this compound, in various biological matrices. [, , , ]
  • Gas chromatography-mass spectrometry (GC-MS): While less common for this compound specifically, this method has been utilized to study metabolic profiles in septic rats, revealing changes in this compound levels among other metabolites. []

Q7: What considerations are important for the analytical method validation of this compound assays?

A7: Method validation is crucial to ensure the accuracy, precision, and reliability of this compound measurements. Key parameters include:

  • Linearity: Demonstrating a linear relationship between the analyte concentration and detector response over the desired concentration range. [, ]
  • Accuracy and Precision: Evaluating the closeness of measured values to the true value (accuracy) and the reproducibility of measurements (precision) within and between assays. [, ]
  • Sensitivity: Determining the lowest concentration of this compound that can be reliably quantified (limit of quantification). [, ]
  • Specificity: Ensuring that the method can differentiate this compound from other components in the sample matrix. [, ]
  • Recovery: Assessing the efficiency of extracting this compound from the biological matrix. [, ]
  • Stability: Determining the stability of this compound in the biological matrix under various storage conditions. []

Q8: What is the molecular formula and weight of this compound?

A8: this compound has the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol. []

Q9: Are there simple synthetic routes for producing this compound for research purposes?

A9: Yes, this compound can be synthesized from readily available starting materials like nicotinic acid or nicotinamide. One method involves converting nicotinic acid to its acid chloride, followed by reaction with glycine. Another approach utilizes nicotinamide, converting it to the corresponding acid azide, which then reacts with glycine to yield this compound. [, ]

Q10: Does this compound itself have any known biological activity?

A10: While this compound is primarily recognized as a detoxification product of nicotinic acid, some studies suggest potential biological roles:

  • Canine Blacktongue: Early research indicated potential anti-blacktongue activity, though later findings disputed this claim. []
  • Cholesterol Absorption: Cholesterol trimethyl-acetate, this compound and pyridine-3-acetic acid had no effect on cholesterol absorption or lymph cholesterol levels. []
  • Bladder Cancer Biomarker: Research suggests a potential role for this compound as a biomarker for bladder cancer. []

Q11: How does nicotinic acid impact hepatic cholesterol synthesis?

A11: Studies in rabbits revealed that high doses of nicotinic acid, leading to increased this compound formation, can inhibit hepatic cholesterol synthesis. This effect is thought to be linked to competition for CoA, a crucial cofactor in both lipid synthesis and this compound formation. []

Q12: Can dietary supplementation with nicotinic acid influence NAD+ precursor levels in mares?

A12: Yes, oral administration of nicotinic acid to mares has been shown to significantly elevate the concentration of nicotinamide mononucleotide (NMN), a key NAD+ precursor, in their follicular fluid. This finding suggests a potential benefit of nicotinic acid supplementation for improving oocyte quality and potentially reducing early embryonic loss in mares. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.